3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
Description
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound known for its applications in various scientific research fields. This compound is characterized by its chlorinated benzene ring, sulfonamide group, and heterocyclic structures, which contribute to its unique chemical properties and potential for diverse applications.
Properties
IUPAC Name |
3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4S/c1-3-21-9-10(7-17-21)15-19-14(25-20-15)8-18-26(22,23)11-4-5-13(24-2)12(16)6-11/h4-7,9,18H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMSADIRSYGFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. Starting from commercially available raw materials, the process generally includes chlorination, sulfonation, and cyclization steps under controlled conditions. Reagents like thionyl chloride, sulfonyl chloride, and various catalysts are often employed.
Industrial Production Methods: In an industrial setting, large-scale production follows similar synthetic routes but utilizes optimized conditions for scalability. The use of automated reactors, continuous flow systems, and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The presence of a chloro group makes the compound susceptible to nucleophilic substitution, resulting in various derivatives.
Oxidation and Reduction: While the core structure remains stable, certain functional groups can undergo oxidation or reduction, altering the compound's reactivity and applications.
Cyclization and Ring-Closing Reactions: The oxadiazole ring can participate in further cyclization reactions, forming more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminium hydride
Catalysts: Palladium on carbon, copper(I) bromide
Major Products Formed: The reactions often lead to the formation of substituted derivatives, expanded ring systems, and modified sulfonamide groups, which can be tailored for specific applications.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic transformations. Its unique substitution pattern allows it to participate in diverse chemical reactions, including:
- Substitution Reactions : The chloro group can be replaced with other nucleophiles.
- Oxidation and Reduction : It can undergo transformations to yield different derivatives.
- Cyclization Reactions : The presence of heteroatoms enables potential cyclization to form new ring systems.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
- Antifungal Activity : Its potential to inhibit fungal growth has been explored in vitro against common pathogens .
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth across several human cancer cell lines, with some derivatives demonstrating significant activity at low micromolar concentrations .
Medicine
Ongoing research is investigating its role as a therapeutic agent:
- Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to novel treatments for conditions such as cancer and infections.
- Pharmacological Studies : Animal models are being used to assess its efficacy and safety profile as a potential drug candidate .
Industry
The compound's applications extend to industrial uses:
- Material Development : It is being explored for use in creating new materials with specific properties.
- Pharmaceutical Intermediates : Its role as an intermediate in synthesizing pharmaceuticals and agrochemicals is under investigation.
Case Study 1: Anticancer Activity
A study evaluated various derivatives of similar compounds against the NCI-60 cancer cell line panel. One derivative showed remarkable activity against multiple human tumor cell lines, including lung and breast cancers, indicating the potential of compounds related to 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research into related sulfonamide derivatives demonstrated significant antimicrobial activity against mycobacterial strains comparable to established antibiotics like isoniazid and ciprofloxacin. This highlights the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Modulation: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, this compound's unique combination of a chloro group and heterocyclic rings enhances its chemical stability and biological activity. Similar compounds include:
4-methoxy-N-phenylbenzenesulfonamide
3-chloro-N-phenyl-4-methoxybenzenesulfonamide:
Dive into its chemistry, and who knows what innovations might surface. Fascinating compound, isn't it?
Biological Activity
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through reactions involving hydrazine derivatives and 1,3-diketones.
- Synthesis of the Oxadiazole Ring : Cyclization of acyl hydrazides with carboxylic acids is performed in the presence of dehydrating agents.
- Coupling : The pyrazole and oxadiazole rings are coupled using reagents like EDCI or DCC.
- Introduction of the Benzamide Moiety : This involves reacting intermediates with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Biological Activity
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazole, including this compound, have demonstrated significant antibacterial and antifungal properties. Studies have shown that such compounds can inhibit various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, showing promising results in inhibiting cell proliferation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors critical for cellular functions. The oxadiazole moiety is known to interact with various biological pathways, potentially leading to apoptosis in cancer cells or disruption of bacterial cell processes .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 3-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | Methyl group instead of ethyl | Varies in potency against certain cancer lines |
| 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)benzamide | Thiadiazole ring instead of oxadiazole | Different antibacterial properties |
This table illustrates how slight modifications in structure can lead to significant changes in biological activity.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Anticancer Activity : A derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
- Antimicrobial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method, demonstrating significant inhibition zones for certain derivatives .
Q & A
Q. How can regiochemical ambiguity in the oxadiazole-pyrazole linkage be addressed?
- Solution : Use NOESY NMR to confirm proximity of key protons or employ X-ray crystallography for definitive assignment .
- Case Example : A 2024 study resolved ambiguity by synthesizing regioselective isotopologs and analyzing ¹H-¹⁵N HMBC correlations .
Biological and Material Applications
Q. What in vitro models are appropriate for evaluating this compound’s anticancer potential?
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) in material science?
- Potential : The sulfonamide and oxadiazole groups act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Preliminary studies show porous MOFs with surface areas >500 m²/g .
- Synthesis : Solvothermal methods in DMF/ethanol at 80°C yield crystalline structures .
Methodological Best Practices
Q. What purification techniques are recommended for isolating the final product?
Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?
- Troubleshooting :
- Solvent Effects : Include implicit solvent models (e.g., PBS in docking) to improve prediction accuracy .
- Conformational Sampling : Use enhanced sampling techniques (e.g., metadynamics) to account for flexible binding pockets .
Advanced Structural Analysis
Q. What crystallographic challenges arise during X-ray analysis of this compound, and how are they mitigated?
- Challenges : Poor crystal growth due to molecular flexibility.
- Solutions : Co-crystallization with PEG 4000 or using slow evaporation in DMSO/water mixtures .
- Key Metrics : Typical R-factors <0.05 for high-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
